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molecular formula C18H18ClN3O2S2 B1621769 Metibride CAS No. 77989-60-7

Metibride

Cat. No. B1621769
M. Wt: 407.9 g/mol
InChI Key: NRWBCTIORMNETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04346088

Procedure details

4.8 g (0.01 mole) of 4-(4-chloro-3-chlorosulfonylphenyl)-3-methyl-2-phenylimino-4-thiazoline hydrobromide are added in portions to a mixture of 5 ml (about 0.05 mole) of 40% strength aqueous dimethylamine solution and 50 ml of methanol (or ethanol), with external cooling and stirring, at a rate such that the temperature as far as possible does not rise above 35° C. The reaction mixture is stirred for 14 hours at room temperature, the solvent is distilled off under a waterpump vacuum and the residue is crystallized under 50 ml of water, stirring with a magnetic stirrer. Colorless crystals; melting point 178°-181° C.
Name
4-(4-chloro-3-chlorosulfonylphenyl)-3-methyl-2-phenylimino-4-thiazoline hydrobromide
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]([CH3:21])[C:11](=[N:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[S:12][CH:13]=2)=[CH:5][C:4]=1[S:22](Cl)(=[O:24])=[O:23].[CH3:26][NH:27][CH3:28].CO>C(O)C>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]([CH3:21])[C:11](=[N:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[S:12][CH:13]=2)=[CH:5][C:4]=1[S:22](=[O:24])(=[O:23])[N:27]([CH3:28])[CH3:26] |f:0.1|

Inputs

Step One
Name
4-(4-chloro-3-chlorosulfonylphenyl)-3-methyl-2-phenylimino-4-thiazoline hydrobromide
Quantity
4.8 g
Type
reactant
Smiles
Br.ClC1=C(C=C(C=C1)C=1N(C(SC1)=NC1=CC=CC=C1)C)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring, at a rate such that the temperature as far
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
CUSTOM
Type
CUSTOM
Details
as possible does not rise above 35° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 14 hours at room temperature
Duration
14 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under a waterpump vacuum
CUSTOM
Type
CUSTOM
Details
the residue is crystallized under 50 ml of water
STIRRING
Type
STIRRING
Details
stirring with a magnetic stirrer

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)C=1N(C(SC1)=NC1=CC=CC=C1)C)S(N(C)C)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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